(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid typically involves the reaction of 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form a pyridine-boron complex, which is subsequently treated with a proton source to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding boronic acids or borates.
Reduction: Formation of boron-containing reduced products.
Substitution: Participation in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in cross-coupling reactions. The molecular targets and pathways involved include the interaction with palladium catalysts and the subsequent transmetalation process .
Comparison with Similar Compounds
4-Pyridineboronic acid pinacol ester: Another boronic acid derivative used in similar cross-coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: A boronic acid derivative with applications in medicinal chemistry.
Uniqueness: (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid is unique due to its specific structure, which combines a pyrrolidine ring with a pyridine-boronic acid moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H13BN2O2 |
---|---|
Molecular Weight |
192.03 g/mol |
IUPAC Name |
(2-pyrrolidin-1-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2 |
InChI Key |
IABGSBDAYITOCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCCC2)(O)O |
Origin of Product |
United States |
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